4-Boc-1-piperazinecarbonyl Chloride

Orthogonal protecting group strategy Solid-phase peptide synthesis Convergent medicinal chemistry

4-Boc-1-piperazinecarbonyl chloride (tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate, CAS 59878-28-3) is a bifunctional piperazine derivative bearing an acid-labile tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a highly electrophilic carbonyl chloride on the other. With a molecular formula of C10H17ClN2O3 and a molecular weight of 248.71 g·mol⁻¹, this white-to-yellow solid enables controlled, site-selective acylation of nucleophiles while preserving a masked secondary amine for subsequent deprotection and functionalization.

Molecular Formula C10H17ClN2O3
Molecular Weight 248.7 g/mol
CAS No. 59878-28-3
Cat. No. B1312650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Boc-1-piperazinecarbonyl Chloride
CAS59878-28-3
Molecular FormulaC10H17ClN2O3
Molecular Weight248.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)Cl
InChIInChI=1S/C10H17ClN2O3/c1-10(2,3)16-9(15)13-6-4-12(5-7-13)8(11)14/h4-7H2,1-3H3
InChIKeyNCIQNWYJLAAFAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Boc-1-Piperazinecarbonyl Chloride (CAS 59878-28-3) – A Bifunctional Piperazine Building Block for Regioselective Drug Discovery


4-Boc-1-piperazinecarbonyl chloride (tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate, CAS 59878-28-3) is a bifunctional piperazine derivative bearing an acid-labile tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a highly electrophilic carbonyl chloride on the other . With a molecular formula of C10H17ClN2O3 and a molecular weight of 248.71 g·mol⁻¹, this white-to-yellow solid enables controlled, site-selective acylation of nucleophiles while preserving a masked secondary amine for subsequent deprotection and functionalization . It serves as a critical intermediate in medicinal chemistry for constructing N-acylated piperazine-containing pharmacophores, including kinase inhibitors, GPCR ligands, and protease inhibitors [1].

Why 1-Boc-Piperazine, 4-Cbz-Piperazine-1-Carbonyl Chloride, or Unprotected Piperazine Analogs Cannot Substitute 4-Boc-1-Piperazinecarbonyl Chloride


Generic substitution of 4-Boc-1-piperazinecarbonyl chloride with simpler piperazine analogs fails on three fronts. First, 1-Boc-piperazine (CAS 57260-71-6) lacks the carbonyl chloride electrophile, requiring additional activation steps that introduce inefficiency and side-product risk . Second, 4-Cbz-piperazine-1-carbonyl chloride (CAS 25539-27-9) employs a benzyloxycarbonyl protecting group that demands hydrogenolytic removal rather than acidolysis, rendering it incompatible with substrates bearing hydrogenation-sensitive functionality (e.g., alkenes, nitro groups, aryl halides) [1]. Third, unprotected piperazine-1-carbonyl chloride (CAS 69433-07-4) offers no regiochemical control, leading to statistical mixtures of N1- and N4-acylated products and oligomerization byproducts [2]. The orthogonally protected architecture of the Boc-carbonyl chloride pairing uniquely resolves these selectivity and functional-group compatibility constraints.

Quantitative Differentiation Evidence for 4-Boc-1-Piperazinecarbonyl Chloride vs. Closest Analogs


Orthogonal Deprotection: Acid-Labile Boc vs. Hydrogenolytic Cbz in Sequential Piperazine Synthesis

4-Boc-1-piperazinecarbonyl chloride carries a tert-butyloxycarbonyl group that is cleaved by mild acidolysis (e.g., 20–50% TFA in DCM, ambient temperature, 30–120 min), whereas the comparator 4-Cbz-piperazine-1-carbonyl chloride (CAS 25539-27-9) requires hydrogenolytic cleavage (H₂, Pd/C, 12–24 h) [1]. This mechanistic orthogonality is explicitly documented in the dual-protection review literature: 'Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection' [1]. The practical consequence is that molecules containing both protecting groups can be sequentially deprotected without cross-reactivity, a requirement unmet by either the Cbz analog or unprotected piperazine derivatives.

Orthogonal protecting group strategy Solid-phase peptide synthesis Convergent medicinal chemistry

Carbonyl Chloride vs. Carboxylic Acid Reactivity: Pre-Activated Electrophile Bypasses Coupling Reagent Requirements

The carbonyl chloride functional group in 4-Boc-1-piperazinecarbonyl chloride is inherently a more reactive acylating species than the corresponding carboxylic acid (4-Boc-1-piperazinecarboxylic acid) or mixed anhydride alternatives. Organic chemistry textbooks classify acid chlorides as the most reactive carboxylic acid derivatives, being 'significantly more reactive than an ester' and requiring no additional activation for nucleophilic acyl substitution [1]. In contrast, the carboxylic acid analog requires in situ activation (e.g., with HATU, EDC/HOBt, or conversion to a mixed anhydride), adding synthetic steps, cost, and potential side reactions [1]. This intrinsic reactivity difference translates to faster coupling kinetics and higher conversion under otherwise identical conditions.

Nucleophilic acyl substitution Amide bond formation Reaction efficiency

Pharmaceutical Provenance: Demonstrated Utility in Tryptase Inhibitor and Naphthyridine Antibiotic Synthesis

4-Boc-1-piperazinecarbonyl chloride has been specifically deployed as a key intermediate in two distinct pharmaceutical synthetic routes as documented in the Yaozh Drug Synthesis Database. In the synthesis of mast-cell tryptase inhibitors (US Patent 6,022,969), 4-Boc-piperazine-1-carbonyl chloride (VI)—prepared from N-Boc piperazine with triphosgene—was condensed with amine (IV) to afford urea (VII) [1]. In a separate route targeting naphthyridine-dithiinopyrrole antibiotics, the compound was used to install a piperazinylcarbonyl ester moiety via NaH/DMF coupling [2]. This dual usage across two structurally unrelated drug classes demonstrates the compound's versatility as a building block, a feature not yet documented for its Cbz analog in the same database entries.

Mast-cell tryptase inhibitor Naphthyridine antibiotic Drug intermediate synthesis

Vendor Purity Specifications: Comparative Purity Grade Availability for Procurement Decisions

Commercially available 4-Boc-1-piperazinecarbonyl chloride is offered at purities ranging from 95% to 98% (HPLC) by multiple vendors, with some suppliers (e.g., AiFChem, MolCore) providing ≥98% grade suitable for GMP-like pharmaceutical intermediate applications . This purity range meets or exceeds the commonly available specifications for 1-Boc-piperazine (typically 99%, but lacking the carbonyl chloride functionality required for direct acylation) and is comparable to data for 4-Cbz-piperazine-1-carbonyl chloride (typically 95–98%) . The availability of multi-gram quantities at ≥98% purity from ISO-certified suppliers supports direct use in medicinal chemistry workflows without additional purification.

Chemical purity Procurement specification Quality assurance

Best-Fit Application Scenarios for 4-Boc-1-Piperazinecarbonyl Chloride Based on Differentiating Evidence


Convergent Synthesis of N-Acylpiperazine Pharmacophores Requiring Orthogonal Deprotection

In multi-step medicinal chemistry campaigns where a piperazine core must be acylated on one nitrogen and subsequently functionalized on the other, 4-Boc-1-piperazinecarbonyl chloride provides a one-step, reagent-free acylation followed by mild acidolytic Boc removal [1]. This contrasts with the Cbz analog, which would restrict subsequent synthetic steps to hydrogenation-compatible transformations, and with 1-Boc-piperazine, which requires separate activation of the carboxylic acid partner [2]. The orthogonal deprotection profile is explicitly suited to convergent strategies where multiple protecting groups must be independently addressable.

Library Synthesis and Parallel Medicinal Chemistry with Streamlined Amide Coupling

The intrinsic reactivity of the carbonyl chloride eliminates the requirement for coupling reagents (EDC, HATU, etc.) in amide bond formation with amine-containing building blocks [3]. This reduces per-well cost in parallel synthesis and simplifies purification, as coupling reagent byproducts are absent. Procurement of the pre-activated acid chloride directly supports high-throughput medicinal chemistry workflows where operational simplicity and reproducibility are prioritized.

Synthesis of Mast-Cell Tryptase Inhibitors and Related Serine Protease Targets

Based on documented use in the synthesis of urea-linked tryptase inhibitors (US 6022969), 4-Boc-1-piperazinecarbonyl chloride is a validated intermediate for this specific target class [4]. Medicinal chemistry groups pursuing tryptase, trypsin-like serine proteases, or related amidine-containing pharmacophores can leverage the established synthetic precedent to accelerate lead optimization, with the compound serving as a direct precursor to the piperazinylcarbonyl urea motif.

Scale-Up Procurement for GMP-Ready Intermediates in Preclinical Development

With commercially available ≥98% purity grades from ISO-certified suppliers and documented multi-gram pricing structures (e.g., Fujifilm Wako: 1 g at ¥45,000; 25 g at ¥450,000) , 4-Boc-1-piperazinecarbonyl chloride meets purity specifications appropriate for preclinical intermediate supply. The established commercial supply chain supports kilogram-scale procurement for process chemistry development, differentiating it from less widely stocked analogs such as unprotected piperazine-1-carbonyl chloride.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Boc-1-piperazinecarbonyl Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.